Hexakis[(trimethylsilyl)ethynyl]benzene (CAS: 100516-62-9) is a highly symmetric, sterically protected polyalkynylbenzene that serves as the premier molecular building block for carbon-rich 2D and 3D architectures. Featuring a central benzene ring fully substituted with six trimethylsilyl (TMS)-protected ethynyl groups, this high-purity crystalline solid (melting point ~224.7 °C) exhibits exceptional solubility in common organic solvents such as tetrahydrofuran (THF), pyridine, and dimethylformamide . In procurement and materials science, it is exclusively valued as the stable, shippable precursor for synthesizing γ-graphdiyne and related extended π-conjugated networks, enabling precise control over monomer concentration during bottom-up interfacial synthesis or chemical vapor deposition workflows [1].
Generic substitution or the direct procurement of the deprotected monomer, hexaethynylbenzene (HEB), is practically impossible due to severe stability and safety limitations. Pure HEB is highly reactive, degrades rapidly upon exposure to air, and is notoriously explosive in its concentrated solid state, making it entirely unsuitable for commercial shipping, long-term storage, or standardized inventory management [1]. Furthermore, substituting the TMS groups with other protecting moieties (such as phenyl or alkyl groups) fails because those groups cannot be quantitatively and cleanly removed under the mild conditions (e.g., using tetrabutylammonium fluoride) required to generate the terminal alkynes in situ [2]. Consequently, the TMS-protected hexakis variant is the only viable procurement choice to ensure safe handling while guaranteeing the rapid, defect-free generation of active monomers immediately prior to Glaser-Hay cross-coupling.
The primary procurement justification for Hexakis[(trimethylsilyl)ethynyl]benzene is its ability to safely transport the highly reactive hexaethynylbenzene (HEB) core. While pure HEB is explosive and degrades rapidly in air, the TMS-protected compound is a stable crystalline solid with a melting point of 224.7 °C that can be stored indefinitely under standard conditions [1].
| Evidence Dimension | Thermal stability and handling safety |
| Target Compound Data | Stable crystalline solid, mp 224.7 °C, safe for bulk transport |
| Comparator Or Baseline | Hexaethynylbenzene (HEB): Degrades rapidly in air, explosive in pure solid state |
| Quantified Difference | Months-to-years of stability vs. immediate degradation and explosive hazard |
| Conditions | Ambient storage and commercial shipping conditions |
Buyers must procure the TMS-protected form to ensure supply chain viability and laboratory safety, as the active monomer cannot be legally or practically shipped.
For the synthesis of 2D carbon networks, precursor solubility dictates the final film morphology. The lipophilic TMS groups render the compound highly soluble in THF and pyridine, allowing for precise, low-concentration dropwise deprotection. This controlled release enables the synthesis of γ-graphdiyne films as thin as 3 nm at gas-liquid interfaces, whereas unprotected or poorly soluble analogs precipitate prematurely, forming bulk aggregates [1].
| Evidence Dimension | Solvent compatibility and film thickness control |
| Target Compound Data | Highly soluble, enabling controlled synthesis of ~3 nm to 24 nm films |
| Comparator Or Baseline | Unprotected rigid polyalkynes: Poorly soluble, leading to bulk aggregation (>1 µm) |
| Quantified Difference | Reduces final film thickness from bulk micrometers down to 3 nm via controlled interfacial release |
| Conditions | Gas-liquid or liquid-liquid interfacial Glaser-Hay coupling |
High solubility is a strict prerequisite for engineers requiring defect-free, ultrathin graphdiyne membranes for semiconductor or advanced filtration applications.
The hexatopic nature of Hexakis[(trimethylsilyl)ethynyl]benzene is strictly required to form the specific γ-graphdiyne lattice. Compared to tritopic analogs like 1,3,5-Tris[(trimethylsilyl)ethynyl]benzene, the 6-fold symmetry provides the exact sp/sp2 carbon ratio needed to generate uniform triangular pores and the characteristic semiconducting bandgap of γ-graphdiyne [1].
| Evidence Dimension | Valency and resulting 2D lattice topology |
| Target Compound Data | Hexatopic (6 reactive sites); yields γ-graphdiyne with dense, uniform triangular pores |
| Comparator Or Baseline | 1,3,5-Tris[(trimethylsilyl)ethynyl]benzene: Tritopic (3 reactive sites); yields different graphyne allotropes with larger, less dense pores |
| Quantified Difference | 6-fold vs. 3-fold symmetry dictates the exact sp/sp2 carbon ratio and resulting electronic band structure |
| Conditions | Bottom-up cross-coupling polymerization |
Procurement of the hexakis-substituted core is non-negotiable when the specific mechanical and electronic properties of the γ-graphdiyne phase are required.
Utilized as the primary precursor for growing highly conductive (up to 1.9×10^3 S/m) graphdiyne nanowalls and films on copper foil substrates, providing the uniform pore structure required for efficient lithium and sodium-ion intercalation [1].
Ideal for gas-liquid or liquid-liquid interfacial synthesis workflows where the compound is slowly deprotected in situ, leveraging its high solubility to allow the controlled growth of ultrathin (down to 3 nm), defect-free carbon networks for gas separation and water remediation [2].
Employed in templated cross-coupling reactions (e.g., using anodic aluminum oxide templates) to construct highly stable graphdiyne nanotube arrays for advanced field-emission devices and catalytic supports [1].